molecular formula C10H17N5 B12883748 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide

Cat. No.: B12883748
M. Wt: 207.28 g/mol
InChI Key: KKYGWQAMNQFAHU-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide is a heterocyclic compound with a unique structure that combines a pyrazole ring fused with an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide typically involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted methods or conventional heating methods, both of which offer efficient procedures with mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism of action for 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine-1-carboximidamide

InChI

InChI=1S/C10H17N5/c1-2-8-7-5-3-4-6-13-9(7)15(14-8)10(11)12/h13H,2-6H2,1H3,(H3,11,12)

InChI Key

KKYGWQAMNQFAHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1CCCCN2)C(=N)N

Origin of Product

United States

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